3-benzyl-1,2,4-oxadiazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1,2,4-oxadiazole-5-thiol is a heterocyclic compound containing an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1,2,4-oxadiazole-5-thiol typically involves the reaction of 3-aryl-5-chloromethyl-1,2,4-oxadiazole with ammonium thiocyanate (NH4SCN) in triethylene glycol at 60°C . This reaction yields the corresponding thiocyanate derivatives, which can then be further reacted with various tertiary or secondary alcohols under solvent-free conditions at 60°C to produce the desired thioether derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2,4-oxadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound .
Scientific Research Applications
3-Benzyl-1,2,4-oxadiazole-5-thiol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an enzyme inhibitor, particularly for xanthine oxidase, acetylcholinesterase, and butyrylcholinesterase. These properties make it a candidate for developing treatments for conditions like gout, Alzheimer’s disease, and other inflammatory diseases.
Materials Science: The compound’s unique chemical structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in molecular docking studies to understand its interaction with various enzymes and proteins, aiding in drug design and discovery.
Mechanism of Action
The mechanism of action of 3-benzyl-1,2,4-oxadiazole-5-thiol involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits xanthine oxidase by binding to its active site, preventing the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition reduces the production of uric acid, which is beneficial in treating gout and related conditions.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities but different chemical properties.
2-Amino-1,3,4-oxadiazole: Known for its antibacterial activities and different mechanism of action.
3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate:
Uniqueness
3-Benzyl-1,2,4-oxadiazole-5-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
494780-00-6 |
---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.